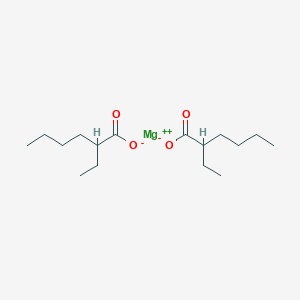

Magnesium 2-ethylhexanoate

Übersicht

Beschreibung

Magnesium 2-ethylhexanoate (Mg[OOCCH(C₂H₅)C₄H₉]₂) is a metal carboxylate with a molecular weight of 310.72 g/mol. It is commercially available as a 30–40% solution in toluene, exhibiting a viscous, amber-liquid appearance . This compound has garnered attention as a catalyst in polymer synthesis, particularly for polylactic acid (PLA), where it serves as a greener alternative to toxic tin-based catalysts like tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂) . Its role in coordination–insertion polymerization mechanisms aligns with industrial demands for sustainable chemistry, given its lower environmental and health risks compared to conventional catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium 2-ethylhexanoate can be synthesized through the reaction of magnesium metal with 2-ethylhexanoic acid. The reaction typically involves heating magnesium metal in the presence of 2-ethylhexanoic acid under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Mg+2C8H16O2→Mg(C8H15O2)2+H2

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction is carried out in a solvent such as toluene or xylene to facilitate the dissolution of the reactants and the formation of the product .

Analyse Chemischer Reaktionen

Direct Reaction of Magnesium with 2-Ethylhexanoic Acid

Mg metal reacts with 2-ethylhexanoic acid under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures:

Catalytic Activity in Polymerization

Magnesium 2-ethylhexanoate accelerates polymerization reactions:

Oxidative Crosslinking in Paints

-

Mechanism : Catalyzes hydroperoxide decomposition, accelerating oxidative drying in alkyd resins:

-

Efficiency : Higher activity in chlorinated solvents (e.g., CCl₄) than benzene .

Decomposition Pathways

Thermal and hydrolytic decomposition mechanisms include:

Thermal Degradation

At temperatures >200°C, the compound decomposes into magnesium oxide and 2-ethylhexanoic acid:

Hydrolysis

In aqueous environments, ligand displacement occurs:

Substitution Reactions

The 2-ethylhexanoate ligands are labile, enabling ligand-exchange reactions:

Phosphine/Amine Adduct Formation

Redox Reactions

This compound participates in redox processes:

Oxidation of Alcohols

In the presence of hydroperoxides, it oxidizes primary alcohols to aldehydes:

Reduction of Ketones

With hydrogen donors (e.g., isopropanol), it reduces ketones to secondary alcohols:

Environmental and Solvent Effects

Reactivity varies with solvent polarity and temperature:

| Solvent | Relative Reaction Rate (Catalysis) | Preferred Application |

|---|---|---|

| Carbon tetrachloride | 1.0 (reference) | Oxidation reactions |

| Chlorobenzene | 0.65 | Polymerization |

| Toluene | 0.45 | Industrial synthesis |

| Hexane | 0.20 | Ligand-exchange reactions |

Wissenschaftliche Forschungsanwendungen

Chemical Catalysis

Magnesium 2-ethylhexanoate is primarily utilized as a catalyst in several chemical reactions due to its ability to form coordination complexes. These complexes facilitate various polymerization processes and oxidation reactions.

- Polymerization Catalysis : It is employed in the production of polyesters and polyurethanes, where it acts as a catalyst to enhance reaction rates and improve product properties. For example, this compound can be used in the synthesis of polylactide, a biodegradable polymer widely used in packaging and medical applications .

- Oil Drying Agents : The compound serves as an oil drying agent in paints and coatings, accelerating the drying process through its catalytic action. This application is particularly important in formulations that require rapid curing times .

Materials Science

In materials science, this compound contributes to the development of advanced materials, particularly in coatings and composites.

- Coatings : It enhances the properties of coatings by improving adhesion and durability. Its use in paint formulations allows for better performance under various environmental conditions .

- Nanocomposites : Research indicates that this compound can be incorporated into nanocomposite materials to improve mechanical properties and thermal stability. These composites are valuable in automotive and aerospace applications where lightweight and strong materials are essential .

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound.

- Drug Delivery Systems : Its solubility in organic solvents makes it a candidate for drug delivery systems, particularly for hydrophobic drugs. The compound can form stable complexes with drug molecules, enhancing their solubility and bioavailability .

- Biocompatibility : Preliminary studies indicate that this compound may exhibit biocompatibility, making it suitable for use in medical devices or as a component in biomaterials .

Environmental Applications

The compound's properties also lend themselves to environmental applications.

- Water Treatment : this compound has been explored as a potential agent for water treatment processes, particularly for removing heavy metals from wastewater due to its chelating abilities .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Catalysis | Polymerization of polyesters and polyurethanes | Enhanced reaction rates |

| Oil drying agents in paints | Faster drying times | |

| Materials Science | Coatings and composites | Improved adhesion and durability |

| Biomedical | Drug delivery systems | Enhanced solubility of hydrophobic drugs |

| Environmental | Water treatment | Heavy metal removal |

Wirkmechanismus

The mechanism of action of magnesium 2-ethylhexanoate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the activation of hydroperoxides in oxidation reactions and the coordination with ligands in substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Group II and Transition Metal Ethylhexanoates

Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂)

- Applications : Dominates industrial PLA synthesis due to high catalytic efficiency but is criticized for toxicity and persistence in polymers .

- Toxicity : Classified as hazardous, necessitating replacement with safer alternatives like magnesium .

- Performance : While Sn(Oct)₂ achieves higher polymerization rates, magnesium offers comparable performance with reduced ecological impact .

Aluminum 2-ethylhexanoate

- Applications : Widely used in automotive and aerospace coatings for corrosion resistance and durability .

- Market Dynamics : Produced in high-purity grades (>99%) for electronics and pharmaceuticals, contrasting with magnesium’s focus on polymer catalysis .

- Physical Properties : Typically formulated as a stable liquid, similar to magnesium’s toluene solution, but tailored for coatings rather than polymerization .

Zinc 2-ethylhexanoate

- Applications: Co-utilized with barium 2-ethylhexanoate in diesel fuels to reduce soot (0.1–0.6 wt%, Ba:Zn = 10:1) .

- Catalytic Role : Like magnesium, zinc is explored as a tin alternative in PLA production but faces challenges in achieving equivalent reaction rates .

Calcium 2-ethylhexanoate

- Toxicity : Deemed low-risk to human health and ecosystems, mirroring magnesium’s safety profile .

- Applications: Limited to niche industrial uses, whereas magnesium sees broader adoption in polymer chemistry .

Comparison with Other Transition Metal Ethylhexanoates

Cobalt(II) 2-ethylhexanoate

- Applications : Primary drier in alkyd coatings; outperforms manganese acetylacetonate in accelerating autoxidation but raises toxicity concerns .

- Performance : Cobalt’s redox activity is unmatched in coatings, whereas magnesium’s utility lies in polymerization .

Chromium 2-ethylhexanoate

- Structure: Forms polynuclear complexes in mineral oil, unlike magnesium’s mononuclear structure, affecting solubility and catalytic behavior .

- Applications : Specialized in ethylene trimerization, contrasting with magnesium’s role in biodegradable plastics .

Titanium(IV) 2-ethylhexanoate

- Properties : Higher molecular weight (620.69 g/mol) and boiling point (228°C) suit high-temperature applications .

- Applications: Used in sol-gel synthesis of nanomaterials, diverging from magnesium’s bulk polymer use .

Lanthanum(III) 2-ethylhexanoate

- Applications: Catalyzes lanthanum oxide nanoparticles and specialty coatings, highlighting its niche in advanced materials versus magnesium’s industrial scalability .

Polymerization Catalysis

Fuel Additives

Coatings and Driers

- Cobalt vs. Manganese : Cobalt achieves faster drying but poses health risks; magnesium is absent in this application .

Toxicity and Environmental Impact

Biologische Aktivität

Magnesium 2-ethylhexanoate is an organometallic compound that plays significant roles in various biological processes. As a magnesium salt of 2-ethylhexanoic acid, it is recognized for its solubility in organic solvents and its utility in both industrial and scientific applications. This article explores the biological activity of this compound, detailing its biochemical mechanisms, pharmacokinetics, and cellular effects, supported by relevant data tables and research findings.

Overview of this compound

- Chemical Formula : Mg[OOCCH(C2H5)C4H9]2

- CAS Number : 15602-15-0

- Molecular Weight : 286.68 g/mol

This compound is primarily used in the formulation of pharmaceuticals and as a magnesium supplement due to its essential role in numerous enzymatic reactions within the body.

Magnesium ions (Mg²⁺) derived from this compound act as cofactors in over 300 enzymatic reactions, influencing critical biochemical pathways:

- Energy Metabolism : Magnesium is vital for ATP synthesis and utilization.

- Nucleic Acid Synthesis : It participates in DNA and RNA synthesis.

- Muscle Contraction : Acts as a cofactor for enzymes involved in muscle function.

- Neuronal Activity : Modulates neurotransmitter release and neuronal excitability.

The compound facilitates these processes by interacting with various biomolecules, including enzymes and proteins, thereby enhancing their activity or stability.

Biochemical Pathways

This compound impacts several important biochemical pathways:

- Glycolysis Regulation : Mg²⁺ regulates key glycolytic enzymes such as hexokinase and phosphofructokinase.

- Calcium Channel Gating : It influences calcium ion channels, affecting muscle contraction and neurotransmitter release.

- Hormonal Signaling : Acts on hormone receptors, modulating physiological responses.

Pharmacokinetics

The distribution of magnesium in the body is predominantly within bone (53%), muscle (27%), and soft tissues (19%). Its pharmacokinetic profile indicates that it can be absorbed effectively when administered as a supplement or medication.

| Parameter | Value |

|---|---|

| Bone Distribution | 53% |

| Muscle Distribution | 27% |

| Soft Tissue Distribution | 19% |

Cellular Effects

Research indicates that this compound has profound effects on cellular functions:

- Cell Signaling : Enhances signal transduction pathways critical for cell survival and function.

- Gene Expression : Influences the expression of genes involved in metabolic processes.

- Cellular Metabolism : Modulates metabolic pathways, promoting efficient energy utilization.

Case Study Insights

A study conducted on the effects of magnesium supplementation on muscle function revealed that participants receiving this compound exhibited improved muscle contraction efficiency compared to controls. This was attributed to enhanced ATP availability and improved calcium handling within muscle cells.

Future Directions

The potential applications of this compound extend into biomedicine, particularly as a biocompatible catalyst for polymerization processes in drug delivery systems. Ongoing research aims to explore its efficacy in targeted therapies and regenerative medicine.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Magnesium 2-ethylhexanoate in a laboratory setting?

A common approach involves reacting magnesium precursors (e.g., magnesium chloride or magnesium hydroxide) with 2-ethylhexanoic acid under controlled conditions. For example, tin(II) 2-ethylhexanoate is synthesized via direct reaction of tin oxide with 2-ethylhexanoic acid , which can be adapted for magnesium by using magnesium oxide or magnesium ethoxide. Ensure anhydrous conditions and inert gas purging to prevent hydrolysis or oxidation . Characterization via FTIR or NMR can confirm esterification success .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Titration : Volumetric titration with standardized HCl for quantifying magnesium content .

- Spectroscopy : FTIR to confirm the presence of carboxylate (C=O stretch at ~1700 cm⁻¹) and alkyl groups. NMR (¹H/¹³C) resolves structural details .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns .

Q. What are the critical safety considerations when handling this compound?

- Storage : Keep in airtight containers below -20°C to prevent moisture absorption .

- PPE : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Disposal : Segregate waste and consult hazardous material protocols, as seen in cerium and tin analogs .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported thermal stability data?

Contradictions in thermal decomposition temperatures may arise from impurities or measurement techniques. To address this:

- Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses.

- Comparative Analysis : Apply read-across methods, as done for calcium 2-ethylhexanoate, using data from structurally similar metal carboxylates .

- Synchrotron XRD : Resolve crystalline phase changes during decomposition .

Q. How to design a controlled experiment to evaluate catalytic efficiency in polyester synthesis?

- Control Variables : Fix temperature (e.g., 150°C), monomer ratio (e.g., ε-caprolactone), and catalyst loading (0.1–1.0 mol%).

- Benchmarking : Compare against tin(II) 2-ethylhexanoate, a known catalyst for ring-opening polymerization .

- Kinetic Analysis : Monitor molecular weight (GPC) and conversion (¹H NMR) over time .

Q. How can computational tools predict reactivity in novel reaction systems?

- Retrosynthesis AI : Tools like Reaxys or Pistachio predict feasible synthetic routes by analogy to cerium or chromium 2-ethylhexanoate pathways .

- DFT Calculations : Model ligand-metal interactions to optimize catalytic activity .

Q. What methodologies assess environmental impact per regulatory frameworks?

- Ecotoxicity Testing : Use OECD guidelines for biodegradation and aquatic toxicity, as applied to calcium 2-ethylhexanoate .

- Bioaccumulation Studies : Measure logP values and compare to thresholds in regulations like CEPA 1999 .

Q. Data Analysis and Reporting

Q. How should researchers address inconsistencies in spectroscopic data?

- Cross-Validation : Compare results with databases (e.g., PubChem InChI keys ).

- Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and sample preparation variability .

Q. What statistical approaches are suitable for analyzing catalytic performance data?

Eigenschaften

IUPAC Name |

magnesium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275825, DTXSID00890761 | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15602-15-0, 15863-22-6 | |

| Record name | Magnesium 2-ethylhexoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 2-ETHYLHEXOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.